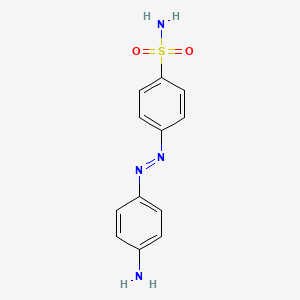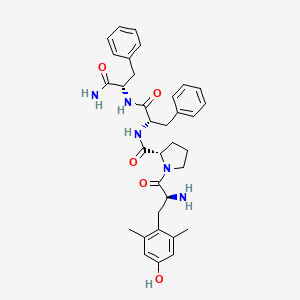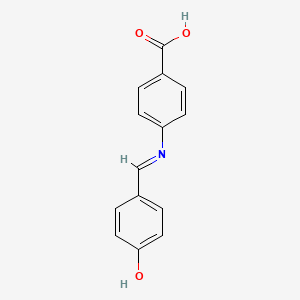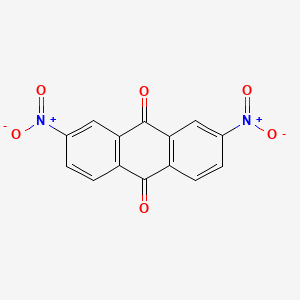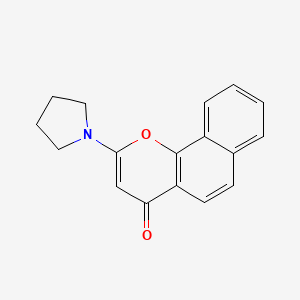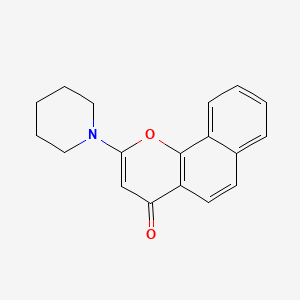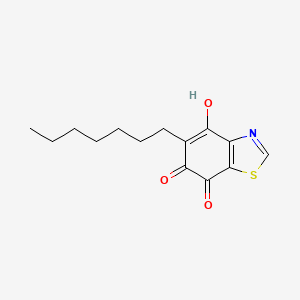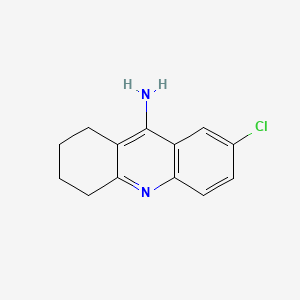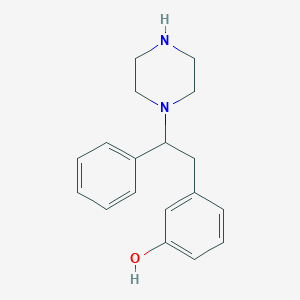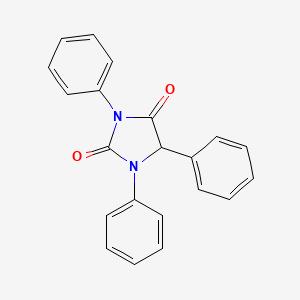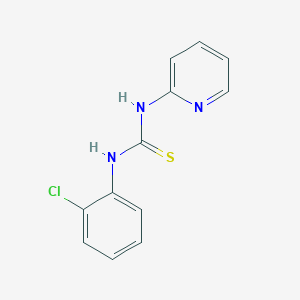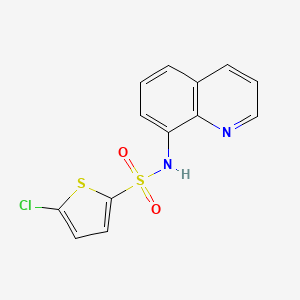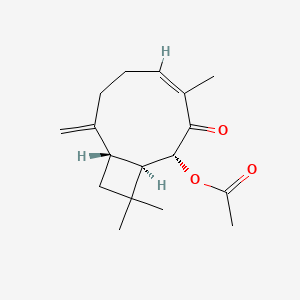
Bicyclo(7.2.0)undec-4-en-3-one, 2-(acetyloxy)-4,11,11-trimethyl-8-methylene-, (1R-(1R*,2R*,4E,9S*))-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bicyclo(7.2.0)undec-4-en-3-one, 2-(acetyloxy)-4,11,11-trimethyl-8-methylene-, (1R-(1R*,2R*,4E,9S*))- is a complex organic compound with a unique bicyclic structure. This compound is characterized by its multiple functional groups, including an acetyloxy group, a methylene group, and a trimethyl-substituted bicyclic framework. The stereochemistry of the compound is specified by the (1R-(1R*,2R*,4E,9S*))- configuration, indicating the spatial arrangement of its atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo(7.2.0)undec-4-en-3-one, 2-(acetyloxy)-4,11,11-trimethyl-8-methylene-, (1R-(1R*,2R*,4E,9S*))- typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the bicyclic core, introduction of the acetyloxy group, and the addition of the methylene and trimethyl groups. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods like chromatography and crystallization to ensure the compound meets the required specifications for its intended applications.
化学反应分析
Types of Reactions
Bicyclo(7.2.0)undec-4-en-3-one, 2-(acetyloxy)-4,11,11-trimethyl-8-methylene-, (1R-(1R*,2R*,4E,9S*))- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as solvent choice, temperature, and reaction time are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学研究应用
Bicyclo(7.2.0)undec-4-en-3-one, 2-(acetyloxy)-4,11,11-trimethyl-8-methylene-, (1R-(1R*,2R*,4E,9S*))- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and studying enzyme-substrate interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Bicyclo(7.2.0)undec-4-en-3-one, 2-(acetyloxy)-4,11,11-trimethyl-8-methylene-, (1R-(1R*,2R*,4E,9S*))- involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups and stereochemistry play a crucial role in determining its binding affinity and specificity. Pathways involved may include enzyme inhibition, receptor activation, or modulation of signaling cascades.
相似化合物的比较
Similar Compounds
- Bicyclo(7.2.0)undec-4-en-3-one, 2-hydroxy-4,11,11-trimethyl-8-methylene-, (1R-(1R,2R,4E,9S*))-**
- Bicyclo(7.2.0)undec-4-en-3-one, 2-(methoxy)-4,11,11-trimethyl-8-methylene-, (1R-(1R,2R,4E,9S*))-**
Uniqueness
The uniqueness of Bicyclo(7.2.0)undec-4-en-3-one, 2-(acetyloxy)-4,11,11-trimethyl-8-methylene-, (1R-(1R*,2R*,4E,9S*))- lies in its specific functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity compared to similar compounds. This makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
62346-20-7 |
|---|---|
分子式 |
C17H24O3 |
分子量 |
276.4 g/mol |
IUPAC 名称 |
[(1R,2R,4E,9S)-4,11,11-trimethyl-8-methylidene-3-oxo-2-bicyclo[7.2.0]undec-4-enyl] acetate |
InChI |
InChI=1S/C17H24O3/c1-10-7-6-8-11(2)15(19)16(20-12(3)18)14-13(10)9-17(14,4)5/h8,13-14,16H,1,6-7,9H2,2-5H3/b11-8+/t13-,14+,16-/m1/s1 |
InChI 键 |
SXWKLEULMBLXJM-PCRFWOPQSA-N |
SMILES |
CC1=CCCC(=C)C2CC(C2C(C1=O)OC(=O)C)(C)C |
手性 SMILES |
C/C/1=C\CCC(=C)[C@H]2CC([C@@H]2[C@H](C1=O)OC(=O)C)(C)C |
规范 SMILES |
CC1=CCCC(=C)C2CC(C2C(C1=O)OC(=O)C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


